Cas no 89267-41-4 (Dehydronitrendipine)

Dehydronitrendipine structure
Dehydronitrendipine structure
Dehydronitrendipine
89267-41-4
C18H18N2O6
358.345324993134
724984

Dehydronitrendipine Properties

Names and Identifiers

    • Dehydronitrendipine
    • 3,5-Pyridinedicarboxylicacid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
    • Ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
    • BAY-m 4786
    • 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester (9CI)
    • 3-Ethyl 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
    • Ethyl Methyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (Photolysis Product)
    • +Expand
    • YEHVABIPGJLMET-UHFFFAOYSA-N
    • 1S/C18H18N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9H,5H2,1-4H3
    • O=C(C1C(C2C=C([N+](=O)[O-])C=CC=2)=C(C(OCC)=O)C(C)=NC=1C)OC

Computed Properties

  • 0
  • 7
  • 6
  • 26
  • 534
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.2
  • 15
  • 0

Experimental Properties

  • 59-61 ºC
  • Almost insoluble (0.061 g/l) (25 º C),
  • 1.259±0.06 g/cm3 (20 ºC 760 Torr),

Dehydronitrendipine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Biosynth
ID57949-10 mg
2,6-Dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid ethyl methyl ester
89267-41-4
10mg
$63.60
TRC
D229990-10mg
Dehydronitrendipine
89267-41-4
10mg
$ 63.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
N0905005
Dehydronitrendipine
89267-41-4 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23

Dehydronitrendipine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Methanol ;  8 h
Reference
Unexpected oxidation of nitrendipine. Properties of oxidized nitrendipine and its Cu(II) complex
Jori, Nadir; Quispe, Patricia A.; Islas, Maria S.; Piro, Oscar E.; Echeverria, Gustavo A.; et al, Journal of Molecular Structure, 2019, 1177, 199-203

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetic acid ,  Acetonitrile ;  15 °C
Reference
Photoinduced Aromatization of Dihydropyridines
Lu, Zheng; Yang, Yong-Qing; Li, Hong-Xia, Synthesis, 2016, 48(23), 4221-4227

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempo ,  Sodium nitrite ,  Iron chloride (FeCl3) Solvents: Acetic acid ,  Acetonitrile ;  45 min, rt
Reference
An efficient transition-metal-chloride/sodium-nitrite/TEMPO catalytic system for aerobic oxidative aromatization of Hantzsch 1,4-dihydropyridines
Lou, Bin-Hui; Chen, Shu-Bin; Wang, Jian; Chen, Ying; Li, Jing-Hua, Journal of Chemical Research, 2013, 37(7), 409-412

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: (SP-5-12)-Chloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]iron Solvents: Acetic acid ;  rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Decane ;  4 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water ;  pH 7
Reference
A highly efficient biomimetic aromatization of Hantzsch-1,4-dihydropyridines with t-butylhydroperoxide, catalyzed by iron(III) phthalocyanine chloride
Filipan-Litvic, Mirela; Litvic, Mladen; Vinkovic, Vladimir, Bioorganic & Medicinal Chemistry, 2008, 16(20), 9276-9282

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Carbamide peroxide Catalysts: Iodine Solvents: Ethyl acetate ;  1.55 h, rt
1.2 Reagents: Sodium pyrosulfite Solvents: Water ;  rt
Reference
An efficient, metal-free, room temperature aromatization of Hantzsch-1,4-dihydropyridines with urea-hydrogen peroxide adduct, catalyzed by molecular iodine
Filipan-Litvic, Mirela; Litvic, Mladen; Vinkovic, Vladimir, Tetrahedron, 2008, 64(24), 5649-5656

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Methanol ;  rt
Reference
Intramolecular Electron Transfer in the Photochemistry of Some Nitrophenyldihydropyridines
Fasani, Elisa; Fagnoni, Maurizio; Dondi, Daniele; Albini, Angelo, Journal of Organic Chemistry, 2006, 71(5), 2037-2045

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Acetic acid ,  Lead tetraacetate Solvents: Dichloromethane ;  15 min, rt; 60 min, rt
Reference
Mild, selective, and high-yield oxidation of Hantzsch 1,4-dihydropyridines with lead(IV) acetate
Litvic, Mladen; Cepanec, Ivica; Filipan, Mirela; Kos, Karmen; Bartolincic, Anamarija; et al, Heterocycles, 2005, 65(1), 23-35

Synthetic Circuit 8

Reaction Conditions
Reference
A polarographic study of the photodegradation of nitrendipine
Squella, J. A.; Zanocco, A.; Perna, S.; Nunez-Vergara, L. J., Journal of Pharmaceutical and Biomedical Analysis, 1990, 8(1), 43-7

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Water
Reference
Oxidation of 4-aryl- and 4-alkyl-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)-1,4-dihydropyridines by human liver microsomes and immunochemical evidence for the involvement of a form of cytochrome P-450
Boecker, Ronald H.; Guengerich, F. Peter, Journal of Medicinal Chemistry, 1986, 29(9), 1596-603

Dehydronitrendipine Raw materials

Dehydronitrendipine Preparation Products

Dehydronitrendipine Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:89267-41-4)
TANG SI LEI
15026964105
2881489226@qq.com

Dehydronitrendipine Related Literature

89267-41-4 (Dehydronitrendipine) Related Products

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.100kes.com/en
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.minglongchemistry.com
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.haoxiangbio.com
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk